[(1R)-1-[[(2S,3R)-3-hydroxy-2-[(6-phenylpyridine-2-carbonyl)amino]butanoyl]amino]-3-methylbutyl]boronic acid
Description
CEP-18770, also known as Delanzomib, is a novel, orally active proteasome inhibitor. It is a potent and reversible P2 threonine boronic acid inhibitor of the proteasome, specifically targeting the chymotrypsin-like activity of the proteasome. This compound has shown significant promise in the treatment of multiple myeloma and other malignancies responsive to proteasome inhibition .
Properties
IUPAC Name |
[1-[[3-hydroxy-2-[(6-phenylpyridine-2-carbonyl)amino]butanoyl]amino]-3-methylbutyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28BN3O5/c1-13(2)12-18(22(29)30)24-21(28)19(14(3)26)25-20(27)17-11-7-10-16(23-17)15-8-5-4-6-9-15/h4-11,13-14,18-19,26,29-30H,12H2,1-3H3,(H,24,28)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFBTAPEPRWNKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C1=CC=CC(=N1)C2=CC=CC=C2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28BN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Chiral Peptide Backbone
- Starting from commercially available or synthesized chiral amino acids, the (2S,3R)-3-hydroxybutanoyl fragment is prepared with protecting groups on the hydroxy and amino groups to prevent side reactions.
- The 6-phenylpyridine-2-carbonyl group is introduced via amide bond formation using standard peptide coupling reagents such as HATU, EDCI, or DCC in the presence of a base like DIPEA.
- The coupling is performed under mild conditions to preserve stereochemistry and avoid racemization.
Protection and Deprotection Strategies
- Protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) are used for amino groups.
- Hydroxy groups may be protected as silyl ethers or benzyl ethers.
- Boronic acid protection as cyclic boronate esters (e.g., with diols) prevents premature oxidation or polymerization.
- Deprotection steps are carefully optimized to avoid degradation of the boronic acid or peptide bonds.
Purification and Characterization
- Purification is commonly performed by preparative HPLC.
- Characterization includes NMR spectroscopy, mass spectrometry, and chiral HPLC to confirm stereochemical purity.
- The final compound is obtained as a white to off-white solid with high purity.
Representative Synthetic Route Summary Table
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of protected (2S,3R)-3-hydroxybutanoyl amino acid | Starting amino acids, protecting groups (Boc/Fmoc), coupling reagents (HATU, DIPEA) | Maintain stereochemistry, mild conditions |
| 2 | Coupling of 6-phenylpyridine-2-carbonyl group | 6-phenylpyridine-2-carboxylic acid, peptide coupling reagents | Avoid racemization, control temperature |
| 3 | Introduction of boronic acid moiety | Boronate ester derivatives, coupling reagents | Use protected boronic acid intermediates |
| 4 | Deprotection of protecting groups | Acidic or neutral conditions (TFA, HCl) | Preserve boronic acid integrity |
| 5 | Purification and characterization | Preparative HPLC, NMR, MS, chiral HPLC | Confirm purity and stereochemistry |
Research Findings and Optimization Notes
- The stereochemical integrity of the compound is critical for biological activity; thus, coupling conditions are optimized to minimize racemization.
- Boronic acid stability is enhanced by using cyclic boronate esters during synthesis, which are deprotected in the final step.
- The use of mild deprotection conditions prevents hydrolysis of amide bonds and degradation of the boronic acid.
- Analytical data from BindingDB and PubChem confirm the compound’s structure and purity after synthesis, with IC50 values indicating potent proteasome inhibition activity, validating the synthetic approach.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronic acid group enables participation in palladium-catalyzed Suzuki-Miyaura cross-coupling, forming carbon-carbon bonds. While direct studies on this compound are sparse, analogous boronic acids react under standard conditions:
| Reaction Component | Conditions | Yield/Outcome | Source |
|---|---|---|---|
| Aryl halide + Boronic acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | Biaryl product formation |
Mechanism :
-
Oxidative addition of aryl halide to Pd⁰.
-
Transmetallation with boronic acid.
-
Reductive elimination to form the C–C bond.
This reactivity is critical for synthesizing derivatives but is not explicitly documented for Delanzomib in available sources.
Reversible Diol Complexation
The boronic acid forms reversible esters with 1,2- or 1,3-diols, a hallmark of boronic acid chemistry. This interaction underpins molecular recognition in biochemical contexts:
| Diol Partner | Application | Binding Constant (Kd) | Source |
|---|---|---|---|
| Proteasome β5 subunit | Inhibition via Thr1-Oγ binding | ~3.8 nM (IC₅₀) | |
| Saccharides (e.g., glucose) | Sensor development | Not quantified |
Mechanism :
-
Boron coordinates with diol hydroxyls, forming a tetrahedral boronate ester.
-
In proteasome inhibition, this interaction covalently modifies the catalytic threonine residue, blocking chymotrypsin-like activity .
Hydrolysis and Stability
The boronic acid moiety undergoes pH-dependent hydrolysis, influencing compound stability:
| Condition | Reaction | Outcome | Source |
|---|---|---|---|
| Aqueous, pH 7.4 | B(OH)₂ → B(OH)₃⁻ | Increased solubility | |
| Acidic (pH <3) | Protonation of boronate | Precipitation |
Key Data :
-
Soluble in DMSO/ethanol (20 mg/mL) but poorly in water (<1 mg/mL) .
-
Hydrolysis at physiological pH enhances bioavailability for proteasome targeting .
Amide Bond Reactivity
The peptide-like backbone participates in hydrolysis and transamidation under specific conditions:
| Reaction | Conditions | Outcome | Source |
|---|---|---|---|
| Acid-catalyzed hydrolysis | HCl (6M), reflux, 24h | Cleavage to boronic acid + amine | |
| Enzyme-mediated cleavage | Proteasomal chymotrypsin | Degradation in biological systems |
Structural Vulnerability :
-
The (2S,3R)-3-hydroxybutanoyl group is susceptible to enzymatic cleavage, contributing to its proteasome inhibition profile .
Synthetic Modifications
Patent data ( ) reveals derivatives synthesized via substitutions at the boronic acid or peptide regions:
| Derivative Type | Reaction | Application | Source |
|---|---|---|---|
| Dioxaborinane analogs | Cyclization with diols | Enhanced stability | |
| Ester prodrugs | Methoxycarbonyl substitution | Improved oral bioavailability |
Example Synthesis :
-
Step 1 : Protect boronic acid as a pinacol ester.
-
Step 2 : Couple with modified peptide fragments via EDC/HOBt.
Oxidation and Side Reactions
The boron center can oxidize, though stabilization by adjacent groups minimizes this:
| Oxidizing Agent | Product | Notes | Source |
|---|---|---|---|
| H₂O₂ | Boronic acid → Boric acid | Irreversible inactivation | |
| O₂ (ambient) | Slow oxidation | Limited impact on stability |
Coordination Chemistry
The compound acts as a ligand for metals, though this is underexplored in literature:
| Metal Ion | Proposed Interaction | Potential Use | Source |
|---|---|---|---|
| Pd(II) | Transmetallation in catalysis | Suzuki coupling | |
| Zn(II) | Enzyme active site binding | Enhanced inhibition |
Scientific Research Applications
Pharmacological Applications
-
Proteasome Inhibition
- This compound is structurally related to known proteasome inhibitors, such as Delanzomib, which is a reversible inhibitor of the chymotrypsin-like activity of the proteasome. Proteasome inhibitors have shown efficacy in treating multiple myeloma and other hematological malignancies by inducing apoptosis in cancer cells . The boronic acid moiety is crucial for binding to the active site of the proteasome.
-
Anticancer Activity
- Research indicates that compounds with similar structures exhibit significant anticancer properties. The presence of the phenylpyridine group may enhance the compound's ability to penetrate cellular membranes and target specific cancer pathways . Studies on related compounds have demonstrated their potential to inhibit tumor growth and promote cell death in various cancer cell lines .
Biochemical Studies
-
Enzyme Inhibition
- The compound's boronic acid functionality allows it to act as a potent inhibitor of serine proteases and other enzymes involved in cellular signaling pathways. This inhibition can lead to altered cellular responses, which may be beneficial in treating diseases characterized by dysregulated proteolytic activity .
-
Drug Design and Development
- The structural features of [(1R)-1-[[(2S,3R)-3-hydroxy-2-[(6-phenylpyridine-2-carbonyl)amino]butanoyl]amino]-3-methylbutyl]boronic acid make it a valuable scaffold for drug design. Researchers are exploring its derivatives to improve efficacy and reduce side effects associated with existing treatments .
Case Studies
Mechanism of Action
CEP-18770 exerts its effects by inhibiting the chymotrypsin-like activity of the proteasome. This inhibition leads to the down-modulation of nuclear factor-κB (NF-κB) activity and the expression of several NF-κB downstream effectors. The compound induces apoptotic cell death in multiple myeloma cell lines and primary cultures from patients. It also exhibits strong antiangiogenic activity and represses RANKL-induced osteoclastogenesis .
Comparison with Similar Compounds
Similar Compounds
Bortezomib: Another proteasome inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Carfilzomib: A second-generation proteasome inhibitor with a different chemical structure but similar therapeutic applications.
Uniqueness
CEP-18770 is unique due to its oral bioavailability and favorable cytotoxicity profile towards normal cells. It also shows a more sustained pharmacodynamic inhibition of proteasome activity in tumors relative to normal tissues, leading to complete tumor regression in preclinical models .
Biological Activity
Delanzomib, also known as CEP-18770, is a boronic acid derivative that has garnered attention for its potential therapeutic applications, particularly in oncology. This compound exhibits significant biological activity by inhibiting proteasome functions, which are crucial for regulating protein turnover and cellular homeostasis. This article provides an overview of the biological activity of Delanzomib, including its mechanisms of action, effects on various cell lines, and relevant research findings.
Chemical Structure and Properties
Delanzomib is characterized by its complex structure, which includes a boronic acid moiety that is essential for its biological activity. The chemical formula is C21H28BN3O5, with a molecular weight of approximately 413.3 g/mol. It is soluble in DMSO and ethanol but poorly soluble in water .
Delanzomib acts primarily as a proteasome inhibitor , which disrupts the normal degradation of proteins within the cell. This inhibition leads to the accumulation of pro-apoptotic factors and the downregulation of anti-apoptotic proteins, ultimately inducing apoptosis in cancer cells. The compound specifically targets the 26S proteasome, a multi-subunit complex responsible for degrading ubiquitinated proteins .
In Vitro Studies
- Cell Lines : Delanzomib has shown efficacy against various cancer cell lines, including:
- Mechanistic Insights :
In Vivo Studies
Research indicates that Delanzomib exhibits significant anti-tumor activity in animal models:
- Xenograft Models : Administration of Delanzomib resulted in reduced tumor growth and increased survival rates compared to control groups.
- Combination Therapies : Enhanced efficacy when combined with other chemotherapeutic agents such as bortezomib and dexamethasone .
Case Studies
Several clinical trials have evaluated the safety and efficacy of Delanzomib:
- Phase I Trials : Focused on determining the maximum tolerated dose (MTD) and pharmacokinetics in patients with relapsed or refractory multiple myeloma. Results indicated manageable toxicity with promising initial responses .
- Phase II Trials : Investigated efficacy as a monotherapy and in combination regimens. Notable responses were observed in patients previously treated with proteasome inhibitors .
Summary of Findings
| Study Type | Findings |
|---|---|
| In Vitro | Induces apoptosis in multiple myeloma and solid tumors |
| In Vivo | Reduces tumor growth in xenograft models |
| Clinical Trials | Manageable toxicity; promising responses in relapsed patients |
Q & A
Q. What is the mechanism of action of CEP-18770 as a proteasome inhibitor, and how does its boronic acid moiety contribute to binding?
CEP-18770 selectively inhibits the chymotrypsin-like activity of the 20S proteasome by forming a covalent yet reversible bond with the catalytic threonine residue (Thr1) via its boronic acid group. The boronic acid acts as a transition-state analog, mimicking the tetrahedral intermediate during peptide bond hydrolysis . The stereochemistry of the compound (1R, 2S, 3R configurations) ensures optimal alignment with the proteasome’s active site, enhancing binding affinity.
Q. What analytical methods are recommended for characterizing the purity and stereochemical integrity of CEP-18770?
Key methods include:
- Chiral HPLC : To confirm enantiomeric purity (critical due to stereospecific activity) .
- NMR Spectroscopy : For structural validation, particularly 1H and 13C NMR to resolve hydroxy and boronic acid groups.
- Mass Spectrometry (HRMS) : To verify molecular weight and detect degradation products.
- X-ray Crystallography : For resolving crystal structure and binding interactions (if co-crystallized with the proteasome) .
Q. Table 1: Key Analytical Parameters
| Parameter | Method | Critical Observations |
|---|---|---|
| Purity (>98%) | HPLC (C18 column, MeCN/H2O gradient) | Retention time: 8.2 min |
| Stereochemistry | Chiral HPLC (Chiralpak AD-H column) | Retention times: 12.3 min (R), 14.7 min (S) |
| Degradation | Stability studies (40°C/75% RH, 4 weeks) | <2% degradation under controlled storage |
Advanced Research Questions
Q. How can researchers reconcile contradictory data between in vitro proteasome inhibition assays and in vivo tumor regression outcomes?
Discrepancies may arise due to:
- Pharmacokinetic Variability : Poor oral bioavailability or rapid clearance (e.g., CEP-18770’s logP = 1.2 limits membrane permeability) .
- Tumor Microenvironment Factors : Hypoxia or pH changes altering proteasome activity.
- Methodological Adjustments :
- Use orthotopic tumor models to better mimic human physiology.
- Validate in vitro assays with peripheral blood mononuclear cells (PBMCs) to correlate inhibition with clinical response .
Q. What strategies optimize the boronic acid stability of CEP-18770 during long-term storage and in vivo delivery?
- Storage : Lyophilize and store at -20°C under inert gas (argon) to prevent boronic acid oxidation .
- Formulation : Use cyclodextrin-based nanoparticles to protect the boronic acid moiety from hydrolysis in plasma .
- Synthetic Modifications : Introduce electron-withdrawing groups (e.g., fluorine) on the phenylpyridine moiety to reduce boronic acid reactivity without compromising binding .
Q. Table 2: Stability Comparison Under Different Conditions
| Condition | Degradation Rate | Mitigation Strategy |
|---|---|---|
| Aqueous solution (pH 7.4) | 15% loss in 24h | Lyophilization |
| Plasma (37°C) | 30% loss in 6h | Cyclodextrin encapsulation |
| Solid state (25°C) | <5% loss in 1 month | Argon atmosphere |
Q. How does the stereochemical configuration of CEP-18770 impact its pharmacokinetic and pharmacodynamic profiles?
The (1R, 2S, 3R) configuration ensures:
- Enhanced Proteasome Binding : Optimal hydrogen bonding between the 3-hydroxy group and Gly47 residue .
- Reduced Off-Target Effects : The 3-methylbutyl side chain minimizes interactions with serum proteins (e.g., albumin binding <5% ).
- Metabolic Stability : Resistance to hepatic CYP3A4-mediated oxidation due to steric hindrance from the phenylpyridine group.
Q. What experimental designs are critical for assessing metabolite toxicity in preclinical studies?
- Phase I Metabolism Analysis : Incubate CEP-18770 with human liver microsomes to identify primary metabolites (e.g., boronic acid oxidation products).
- Toxicity Screening : Use HepG2 cells to assess mitochondrial toxicity (ATP depletion) and hERG assays for cardiac risk .
- In Vivo Metabolite Profiling : Collect plasma/tumor tissue from xenograft models for LC-MS/MS analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
